molecular formula C15H15NO4 B11506316 3-acetyl-2-[(4-methoxyphenyl)amino]-6-methyl-4H-pyran-4-one

3-acetyl-2-[(4-methoxyphenyl)amino]-6-methyl-4H-pyran-4-one

Cat. No.: B11506316
M. Wt: 273.28 g/mol
InChI Key: LDSUQYCGIVQFPF-UHFFFAOYSA-N
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Description

3-acetyl-2-[(4-methoxyphenyl)amino]-6-methyl-4H-pyran-4-one is a heterocyclic compound that features a pyran ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-methoxyaniline, acetylacetone, and appropriate catalysts.

    Reaction Steps:

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure complete conversion of reactants.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in inflammatory pathways.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Anti-inflammatory Drugs: Investigated for its potential to reduce inflammation.

    Anticancer Agents: Studied for its ability to inhibit cancer cell growth.

Industry

    Dye Synthesis: Used in the production of dyes and pigments.

    Material Science: Incorporated into polymers for enhanced properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Binds to active sites of enzymes, preventing substrate binding and subsequent reactions.

    DNA Interaction: Intercalates with DNA, disrupting replication and transcription processes.

    Signal Transduction: Modulates signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4H-pyran-4-one Derivatives: Compounds with similar pyran ring structures but different substituents.

    Amino-substituted Aromatics: Compounds with amino groups attached to aromatic rings.

Uniqueness

    Functional Group Diversity: The combination of acetyl, methoxy, and amino groups provides unique reactivity and biological activity.

    Pharmacological Potential: Exhibits a broader range of biological activities compared to simpler analogs.

Conclusion

3-acetyl-2-[(4-methoxyphenyl)amino]-6-methyl-4H-pyran-4-one is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable target for synthetic chemists and a promising candidate for drug development.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-acetyl-2-(4-methoxyanilino)-6-methylpyran-4-one

InChI

InChI=1S/C15H15NO4/c1-9-8-13(18)14(10(2)17)15(20-9)16-11-4-6-12(19-3)7-5-11/h4-8,16H,1-3H3

InChI Key

LDSUQYCGIVQFPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)OC)C(=O)C

Origin of Product

United States

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